![molecular formula C17H20N2O B14689591 N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide CAS No. 25464-94-2](/img/structure/B14689591.png)
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is an organic compound with the molecular formula C17H22N2O. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors may contribute to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[4-(Dimethylamino)phenyl]sulfamoyl}phenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the presence of both dimethylamino and acetamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propriétés
Numéro CAS |
25464-94-2 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13(20)18-16-8-4-14(5-9-16)12-15-6-10-17(11-7-15)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) |
Clé InChI |
HXNNHPAJJAMTTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


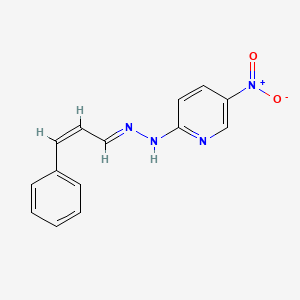
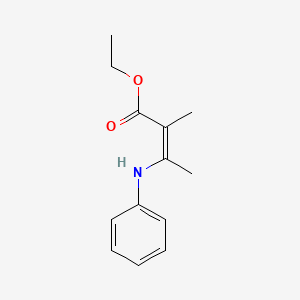
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
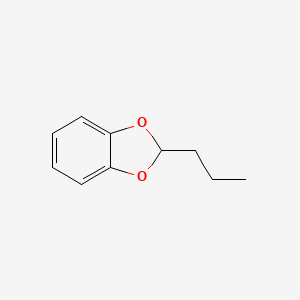
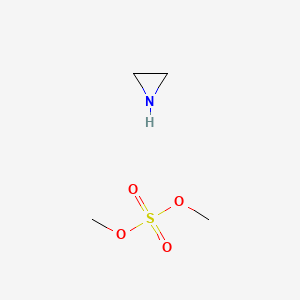
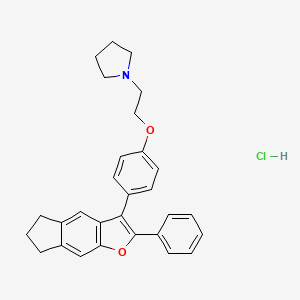
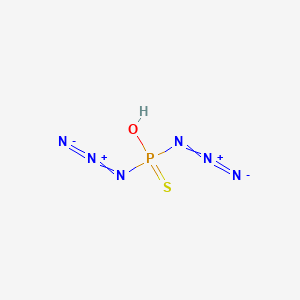
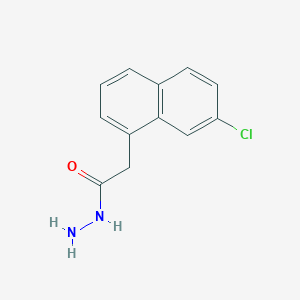

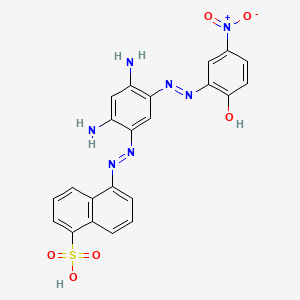
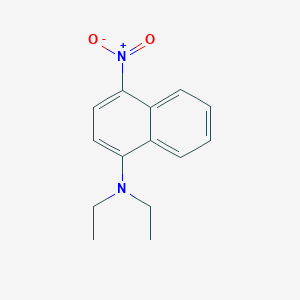

![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
